molecular formula C14H13N3O3 B2773089 (E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid CAS No. 672949-88-1

(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid

Cat. No. B2773089
CAS RN: 672949-88-1
M. Wt: 271.276
InChI Key: MKPQJDSOPDIYNL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid” is a chemical compound with the molecular formula C14H13N3O3 and a molar mass of 271.27 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline ring, which is a type of heterocyclic compound, attached to an amino acid chain .


Physical And Chemical Properties Analysis

This compound, like other amino acids, is likely to have high melting points and be soluble in water and ethanol, but insoluble in non-polar solvents like benzene .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information .

properties

IUPAC Name

(E)-4-[(2,3-dimethylquinoxalin-6-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-8-9(2)16-12-7-10(3-4-11(12)15-8)17-13(18)5-6-14(19)20/h3-7H,1-2H3,(H,17,18)(H,19,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPQJDSOPDIYNL-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)/C=C/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid

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